6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
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Overview
Description
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminobenzylamine with acetone in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds .
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . The compound’s ability to bind to these enzymes and inhibit their activity makes it a promising candidate for the development of new antitubercular agents .
Comparison with Similar Compounds
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine can be compared with other similar compounds, such as:
Quinazoline: The parent compound, which lacks the tetrahydro and methyl groups.
Tetrahydroquinazoline: A derivative that lacks the methyl group.
Substituted quinazolines: Compounds with various substituents on the quinazoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methyl group at the 6-position and the tetrahydro structure can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h5-6H,2-4H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMBCWUQXQEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=NC=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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